molecular formula C14H17BrO2 B6335656 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 1263365-71-4

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B6335656
CAS No.: 1263365-71-4
M. Wt: 297.19 g/mol
InChI Key: KLWJSMBKFMWXJZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a bromine atom, a tetrahydropyran ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the bromination of a suitable precursor, followed by the introduction of the tetrahydropyran-2-yloxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding alkane derivative.

Scientific Research Applications

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(3-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of the tetrahydropyran ring.

    2-Bromo-3-(3-hydroxyphenyl)-1-propene: Contains a hydroxyl group instead of the tetrahydropyran ring.

    2-Bromo-3-(3-ethoxyphenyl)-1-propene: Features an ethoxy group instead of the tetrahydropyran ring.

Uniqueness

The presence of the tetrahydropyran-2-yloxy group in 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[3-(2-bromoprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWJSMBKFMWXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)OC2CCCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198192
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-71-4
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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